N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Properties
Molecular Formula |
C17H19NOS |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H19NOS/c1-2-12-7-3-5-9-15(12)18-17(19)14-11-20-16-10-6-4-8-13(14)16/h3,5,7,9,11H,2,4,6,8,10H2,1H3,(H,18,19) |
InChI Key |
FFUCZAHAUWMQOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CSC3=C2CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through various methods, such as the cyclization of appropriate precursors. One common method involves the reaction of 2-bromoethylbenzene with thiourea to form the benzothiophene ring.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiophene derivative with an appropriate amine, such as 2-ethylphenylamine, under suitable conditions. This often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring, particularly at positions that are ortho or para to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide depends on its specific biological target. Generally, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzothiophene core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The carboxamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Synthesis: Most derivatives employ 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide intermediates, with substituents introduced via nucleophilic acyl substitution (e.g., chloroacetamides in ) or Schiff base formation (e.g., azomethines in ).
- Purity : LC/MS and HPLC are standard for validation, with purities often exceeding 95% .
Physicochemical Properties
- Fluorinated analogs (e.g., 2-fluorophenyl ) may balance solubility and bioavailability.
- Crystallinity : Derivatives like N-(2-fluorophenyl)-... exhibit well-defined crystal structures resolved via X-ray diffraction, revealing planar benzothiophene cores and hydrogen-bonded networks .
Computational and Structural Insights
- Hirshfeld Surface Analysis : For N-(2-fluorophenyl)-..., intermolecular interactions (e.g., C–H···O, N–H···S) contribute to stability, with fluorine participating in weak F···H bonds .
Biological Activity
N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound belonging to the benzothiophene class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Overview of Benzothiophene Derivatives
Benzothiophenes are characterized by their fused benzene and thiophene rings, which contribute to their unique chemical properties. Compounds in this class have been investigated for various biological activities, including:
- Antimicrobial properties
- Anti-inflammatory effects
- Anticancer activities
- Neuroprotective effects
Synthesis of this compound
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiophene Core : Cyclization reactions involving thiophene derivatives and electrophiles.
- Introduction of the Ethyl Group : Alkylation reactions using ethyl halides.
- Amidation : Reaction with carboxylic acids or derivatives to introduce the carboxamide group.
Antimicrobial Activity
Research indicates that benzothiophene derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for related compounds.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| This compound | P. aeruginosa | TBD |
Anti-inflammatory Effects
Studies have demonstrated that benzothiophene derivatives possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. Research involving animal models has shown that these compounds can reduce inflammation markers significantly.
Anticancer Properties
Recent investigations into the anticancer potential of benzothiophenes have highlighted their ability to induce apoptosis in cancer cells. For example, a study found that a related compound reduced cell viability in various cancer cell lines by promoting apoptotic pathways.
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of a series of benzothiophene derivatives, including this compound. The results indicated a dose-dependent reduction in cell proliferation across multiple cancer types.
- Case Study on Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy of similar compounds against multi-drug resistant strains of bacteria. The findings suggested that these compounds could serve as lead candidates for developing new antimicrobial agents.
Q & A
Basic Research Questions
How can researchers optimize the multi-step synthesis of N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. For example:
- Cyclocondensation : Use reflux conditions with ethanol for azomethine intermediate formation (85% yield) .
- Heterocyclization : Employ glacial acetic acid and DMSO to stabilize reactive intermediates and enhance ring closure efficiency .
- Purification : Apply reverse-phase HPLC or methanol recrystallization to achieve >95% purity, as validated by NMR and LC-MS .
Critical Parameters : Monitor temperature (70–80°C for cyclocondensation) and stoichiometry (1:1.2 molar ratio for amine-carbonyl coupling) to minimize byproducts .
What analytical techniques are essential for structural characterization of this compound and its derivatives?
Methodological Answer:
A tiered analytical approach is recommended:
- Primary Confirmation : - and -NMR to verify backbone structure (e.g., δ 1.35 ppm for ethyl groups, δ 170 ppm for carboxamide carbonyls) .
- Secondary Validation : IR spectroscopy to identify functional groups (e.g., 1650–1700 cm for amide C=O stretches) .
- Advanced Techniques : High-resolution mass spectrometry (HRMS) for exact mass determination (e.g., [M+H] at m/z 362.51) .
What strategies improve solubility and stability for in vitro pharmacological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO:water (1:9 v/v) with 0.1% Tween-80 to enhance aqueous solubility while maintaining compound integrity .
- Lyophilization : Prepare stable lyophilized powders by freeze-drying acetonitrile/tert-butanol solutions .
- Stability Testing : Conduct accelerated degradation studies under varied pH (3–9) and temperature (4–40°C) to identify optimal storage conditions .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with modified aryl (e.g., 4-methoxy vs. 4-chloro) or alkyl groups (e.g., ethyl vs. methyl) to assess electronic and steric effects .
- Biological Profiling : Test derivatives against target enzymes (e.g., tyrosinase IC assays) or receptors (e.g., GPCR binding assays) to correlate structural changes with activity .
- Data Analysis : Use multivariate regression to identify key molecular descriptors (e.g., LogP, polar surface area) influencing potency .
What experimental approaches identify biological targets for this compound?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with putative targets (e.g., kinase domains) to determine values .
- Transcriptomic Profiling : Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., apoptosis or oxidative stress markers) .
How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Compare assay conditions across studies (e.g., cell lines, serum concentrations) to identify confounding variables .
- Dose-Response Validation : Replicate disputed results using standardized protocols (e.g., NIH/NCATS guidelines for IC determination) .
- Orthogonal Assays : Confirm activity via complementary methods (e.g., fluorescence polarization alongside enzymatic assays) .
What computational methods predict binding modes and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : Use AutoDock 4.0 with flexible ligand sampling to model interactions with targets like tyrosinase (PDB: 2Y9X) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- ADMET Prediction : Apply SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB penetration, and CYP450 inhibition risks .
How can crystallography software resolve ambiguous electron density maps for this compound?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) datasets .
- Refinement : Apply SHELXL with TWIN/BASF commands for twinned crystals, and OLEX2 for real-space validation .
- Visualization : Generate ORTEP-3 diagrams to validate hydrogen-bonding networks (e.g., N–H···O=C interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
